Product packaging for 4-((3,5-Dimethylphenyl)amino)phenol(Cat. No.:)

4-((3,5-Dimethylphenyl)amino)phenol

Cat. No.: B14112483
M. Wt: 213.27 g/mol
InChI Key: YJRJWQWEUZBGRF-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenyl)amino)phenol (CAS 98370-78-6) is an aromatic organic compound with the molecular formula C 14 H 15 NO and a molecular weight of 213.28 g/mol . This chemical is supplied as a dark brown solid with a melting point range of 83 to 87 °C and should be stored sealed in a dry environment at room temperature . As a secondary amine derivative of phenol, this compound serves as a versatile chemical intermediate in organic synthesis and materials science research. Its molecular structure, featuring both phenolic and anilino functional groups, makes it a potential building block for the development of more complex molecules. Research into structurally similar aniline-phenol compounds has explored their use in creating Schiff base ligands , which can coordinate with various metal ions to form complexes with potential catalytic or biological activity . Some derivatives in this chemical family have been investigated for their role as oxidative phosphorylation inhibitors , which can prevent ATP synthesis, making them compounds of interest in biochemical studies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B14112483 4-((3,5-Dimethylphenyl)amino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(3,5-dimethylanilino)phenol

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14(16)6-4-12/h3-9,15-16H,1-2H3

InChI Key

YJRJWQWEUZBGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 3,5 Dimethylphenyl Amino Phenol

Retrosynthetic Analysis of the 4-((3,5-Dimethylphenyl)amino)phenol Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the most logical disconnection is the central C-N bond, which is a common and effective strategy for diarylamines. google.com This bond can be broken heterolytically, leading to two primary synthons: a 3,5-dimethylphenyl cation and a 4-aminophenol (B1666318) anion, or vice versa.

These idealized fragments correspond to readily available or easily synthesizable precursor molecules. The most practical synthetic equivalents for these synthons are 3,5-dimethylaniline (B87155) and a hydroquinone (B1673460) derivative. Specifically, the retrosynthetic pathway points to two main starting materials: 3,5-dimethylaniline and hydroquinone (or its oxidized form, p-benzoquinone). The forward synthesis would then involve an N-arylation reaction between these two components. An alternative, but less common, disconnection might involve breaking one of the aryl C-H bonds or the C-O bond, but the C-N disconnection represents the most direct and widely practiced approach.

Development and Optimization of N-Arylation Protocols for Phenolic Substrates

The formation of the aryl C-N bond is the cornerstone of the synthesis of this compound. This transformation, known as N-arylation, has seen significant advancements, moving from harsh classical conditions to milder, more efficient catalytic methods.

Catalytic Strategies for C-N Bond Formation (e.g., Copper-Catalyzed, Palladium-Catalyzed, Metal-Free Approaches)

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and selectivity.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. nih.gov Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols have been developed that use catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), along with a ligand and a base. For the arylation of phenolic substrates, systems using ligands like picolinic acid in combination with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like DMSO have proven effective. nih.gov These modified conditions allow the reaction to proceed at milder temperatures and are tolerant of various functional groups. nih.gov Ethylene (B1197577) glycol has also been explored as an efficient and recyclable medium for copper-catalyzed N-arylation, where it can act as both a solvent and a ligand. sharif.edu

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. youtube.com This methodology is renowned for its broad substrate scope and high functional group tolerance, often proceeding under mild conditions. youtube.com The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired product. youtube.com For the coupling of phenols or their derivatives, specialized ligand systems are crucial. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuXPhos and tBuBrettPhos, have been developed to facilitate the selective arylation of amines and hydroxides. organic-chemistry.orgacs.org These advanced catalysts allow for the use of various aryl halides and pseudohalides, including triflates derived from phenols. organic-chemistry.org

Metal-Free Approaches: Concerns about the cost and toxicity of transition metals have spurred the development of metal-free arylation methods. One prominent strategy involves the in-situ generation of a benzyne (B1209423) intermediate from an aryl halide using a strong base like potassium tert-butoxide (t-BuOK). nih.govacs.orgnih.gov The highly reactive benzyne is then trapped by a nucleophile, such as an amine or phenoxide, to form the arylated product. Another approach utilizes diaryliodonium salts as arylating agents, which can react with amines and phenols under metal-free conditions, often promoted by a simple base. mdpi.com S-arylphenothiazinium salts, synthesized from readily available boronic acids, have also been employed as electrophilic arylating agents for phenols in the absence of a transition metal. acs.org

Below is a table summarizing key features of these catalytic strategies.

Table 1: Comparison of Catalytic N-Arylation Strategies
Strategy Catalyst/Reagent Typical Conditions Advantages Limitations
Copper-Catalyzed (Ullmann) Cu(I) salt (e.g., CuI), ligand (e.g., picolinic acid), base (e.g., K₃PO₄) 80-120 °C, DMSO or other polar solvents Economically attractive, tolerant of many functional groups. nih.gov Can require high temperatures, sometimes less efficient for hindered substrates.
Palladium-Catalyzed (Buchwald-Hartwig) Pd(0) or Pd(II) precatalyst, phosphine ligand (e.g., XPhos, BrettPhos), base Room temp to 100 °C, various solvents High efficiency, broad substrate scope, mild conditions. youtube.comorganic-chemistry.org Catalyst and ligands can be expensive, sensitive to air and moisture.
Metal-Free (Benzyne) Strong base (e.g., t-BuOK) with aryl halide High temperatures (e.g., 140 °C), anhydrous conditions Avoids transition metals, uses simple reagents. nih.govacs.org Limited to specific substitution patterns, harsh conditions, potential for side reactions.

| Metal-Free (Diaryliodonium Salts) | Diaryliodonium salt, base (e.g., KOtBu) | Mild conditions, sometimes aqueous media | Avoids transition metals, good functional group tolerance. mdpi.com | Requires synthesis of the iodonium (B1229267) salt precursor. |

Synthesis of Key Precursors: 3,5-Dimethylaniline and Hydroquinone Derivatives

The accessibility of the final product is highly dependent on the efficient synthesis of its key building blocks.

3,5-Dimethylaniline: This precursor is typically synthesized from m-xylene (B151644). The standard industrial route involves the nitration of m-xylene to produce 1,3-dimethyl-5-nitrobenzene, followed by the reduction of the nitro group to an amine. nih.gov The reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing metals like iron or tin in an acidic medium. chemicalbook.comairccse.com An alternative patented process describes the preparation of 3,5-dimethylaniline from 3,5-dimethyl-cyclohexenone oxime via catalytic dehydrogenation over a noble metal catalyst, such as palladium or platinum, at elevated temperatures. google.com Another method involves heating 3,5-dimethyl-2-cyclohexenone azine with a noble metal catalyst in an inert solvent. google.com

Hydroquinone and its Derivatives: Hydroquinone is a large-scale industrial chemical produced through several established methods.

Cumene Process Analogue: The most common route involves the acid-catalyzed rearrangement of the hydroperoxide of 1,4-diisopropylbenzene, which itself is produced by the dialkylation of benzene (B151609) with propene.

Hydroxylation of Phenol (B47542): Phenol can be directly hydroxylated to a mixture of hydroquinone and catechol using hydrogen peroxide (H₂O₂) as the oxidant. mdpi.com The selectivity towards hydroquinone can be influenced by the choice of catalyst, which can range from simple acids to more complex systems like iron- or titanium-based catalysts. nih.govprocat.inscirp.orggoogle.com

Oxidation of Aniline (B41778): A classic method involves the oxidation of aniline with manganese dioxide (MnO₂) to form p-benzoquinone, which is subsequently reduced to hydroquinone.

The choice of a hydroquinone derivative, such as p-benzoquinone or a 4-halophenol, would depend on the specific N-arylation strategy being employed.

Purification and Isolation Methodologies in Academic Synthesis (e.g., Chromatographic Techniques, Crystallization)

After the synthesis, isolating the this compound product in high purity is essential. Common laboratory-scale purification techniques include crystallization and chromatography.

Crystallization: Aminophenol derivatives are often crystalline solids, making crystallization an effective purification method. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. nih.gov Patented processes for purifying p-aminophenol, a related compound, often involve recrystallization from water or washing with organic solvents like ketones (e.g., methyl isobutyl ketone) to remove specific impurities. google.com The pH of the aqueous solution is a critical parameter during the purification of aminophenols, as it affects their solubility and the form in which they precipitate. google.com

Chromatographic Techniques: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. A solid stationary phase (e.g., silica (B1680970) gel or alumina) is used with a liquid mobile phase (eluent). By carefully selecting the eluent system, compounds with different polarities can be separated effectively. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution. Specific methods for the chromatographic separation of aminophenol isomers have been developed, for instance, using specialized columns like PRP-1 with water as the mobile phase at elevated temperatures. researchgate.net

Liquid-liquid extraction is also a valuable tool, particularly for work-up procedures. For example, crude p-aminophenol can be purified by extracting an aqueous solution at a controlled pH with an immiscible organic solvent like toluene (B28343) to remove non-polar impurities. google.comwipo.int

Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Sustainability

When evaluating different synthetic routes, chemists consider factors beyond just the chemical transformation itself, including yield, selectivity, cost, safety, and environmental impact.

Sustainability: From a sustainability perspective, catalytic methods are inherently superior to stoichiometric ones. The development of modern catalytic systems aims to reduce waste, energy consumption, and the use of hazardous substances.

Atom Economy: Catalytic routes generally have a better atom economy than stoichiometric reactions.

Solvent Choice: Modern protocols are increasingly being developed in "greener" solvents like water, ethanol, or ethylene glycol, moving away from hazardous solvents like NMP or dioxane. sharif.edunih.gov

Metal Toxicity and Cost: Metal-free routes are highly attractive as they eliminate the need for potentially toxic and expensive heavy metals like palladium. mdpi.com Copper is a more abundant and less toxic alternative to palladium, making it a more sustainable choice. nih.gov

Energy Consumption: Reactions that proceed at lower temperatures, such as some advanced Buchwald-Hartwig systems, are more energy-efficient and thus more sustainable. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 3,5 Dimethylphenyl Amino Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-((3,5-Dimethylphenyl)amino)phenol in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed map of the atomic connectivity and electronic environment can be constructed.

While specific experimental data for this compound is not widely published, a predicted spectrum can be derived from the analysis of its constituent moieties: 4-aminophenol (B1666318) and 3,5-dimethylaniline (B87155).

Predicted ¹H NMR Chemical Shifts for this compound

This table is predictive and based on analogous compounds. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (ppm, in DMSO-d₆) Multiplicity
Phenolic OH ~8.50 Singlet
Amine NH ~7.80 Singlet
Phenol (B47542) Ring H (ortho to OH) ~6.60 Doublet
Phenol Ring H (ortho to NH) ~6.75 Doublet
Dimethylphenyl Ring H (ortho to NH) ~6.40 Singlet
Dimethylphenyl Ring H (para to NH) ~6.35 Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on analogous compounds. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (ppm, in DMSO-d₆)
C-OH (Phenol Ring) ~148.0
C-NH (Phenol Ring) ~140.0
C-NH (Dimethylphenyl Ring) ~145.0
C-CH₃ (Dimethylphenyl Ring) ~138.0
CH (Phenol Ring) ~116.0 - 120.0
CH (Dimethylphenyl Ring) ~112.0 - 122.0

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the predicted signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show cross-peaks between the adjacent protons on the phenol ring, confirming their ortho relationship. No correlations would be expected for the isolated aromatic protons on the 3,5-dimethylphenyl ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the signal at ~2.15 ppm would correlate with the carbon signal at ~21.0 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

Correlations from the methyl protons (~2.15 ppm) to the quaternary carbons C-CH₃ (~138.0 ppm) and the ortho CH carbons (~112.0 ppm) on the dimethylphenyl ring.

Correlations from the amine proton (~7.80 ppm) to the carbons on both aromatic rings to which the nitrogen is attached (C-NH at ~140.0 and ~145.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net It is invaluable for determining conformation. A key NOESY correlation would be expected between the amine proton and the protons on the aromatic rings ortho to the C-N bond, confirming the spatial proximity and orientation of the two ring systems.

Solid-State NMR Applications in Polymorphism, Crystal Packing, and Amorphous Phase Studies

Solid-State NMR (ssNMR) provides structural information on solid materials where molecular tumbling is restricted. For this compound, ssNMR would be a powerful tool to investigate solid-state properties not accessible in solution.

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions (e.g., hydrogen bonding involving the OH and NH groups). ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could readily distinguish between polymorphs.

Crystal Packing: ssNMR can probe intermolecular distances and packing arrangements. Techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure specific internuclear distances, for example, between the nitrogen atom and carbons in neighboring molecules, providing insight into the crystal lattice.

Amorphous Phase: The presence and characteristics of any amorphous content within a crystalline sample can be identified. Amorphous phases typically exhibit broader spectral lines compared to their crystalline counterparts, and ssNMR can quantify the ratio of crystalline to amorphous material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of specific functional groups. nih.gov

For this compound, key vibrational modes would include:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹ in the IR spectrum, corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the two aromatic rings.

C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum around 1200-1260 cm⁻¹ is indicative of the phenolic C-O bond.

Predicted Characteristic Vibrational Frequencies

This table is predictive and based on established group frequencies. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H Stretch (Phenol) 3200 - 3400 Strong, Broad
N-H Stretch (Amine) 3350 - 3450 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2970 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-N Stretch 1250 - 1350 Medium

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric and non-polar vibrations, such as the aromatic ring breathing modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light. msu.edu

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the two aromatic rings linked by the amino group. The presence of auxochromes (OH, NH, CH₃) would cause a bathochromic (red) shift compared to unsubstituted benzene (B151609). One would expect to see strong absorption bands in the UV region, likely between 250 and 350 nm. researchgate.netresearchgate.net The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.

Fluorescence and Phosphorescence: Upon excitation with UV light, the molecule may relax by emitting light via fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). These emission spectra provide valuable information about the molecule's excited-state properties. The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band. Studies on the quantum yield and lifetime of these emissions could characterize the efficiency of the radiative decay pathways and provide insight into potential applications in materials science or as fluorescent probes.

Predicted Electronic Spectroscopy Properties

This table is predictive and based on analogous compounds.

Property Predicted Value Technique
Absorption Maximum (λ_max) 280 - 320 nm UV-Vis Spectroscopy
Molar Absorptivity (ε) High (due to π → π* transition) UV-Vis Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. csic.es

For this compound, the molecular formula is C₁₄H₁₅NO. hoffmanchemicals.com HRMS can measure the monoisotopic mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of its theoretical value. This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

HRMS Molecular Formula Validation

Property Value
Molecular Formula C₁₄H₁₅NO
Theoretical Monoisotopic Mass of [M] 213.115364

Analysis of the isotopic pattern, particularly the relative abundance of the [M+1]⁺ peak arising from the natural abundance of ¹³C, would further corroborate the proposed formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., [M+H]⁺) and inducing fragmentation through collision with an inert gas. The resulting product ions are then analyzed, providing a fragmentation pattern that offers detailed structural information. mdpi.comnih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways based on the established fragmentation of phenolic and aniline (B41778) compounds. koreascience.krresearchgate.net The most probable cleavages would occur at the weakest bonds, particularly the C-N bond linking the two aromatic moieties.

Proposed Key Fragmentation Pathways for [C₁₄H₁₅NO+H]⁺

This table is predictive and based on established fragmentation principles.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragment Identity
214.12 122.09 C₆H₄O [3,5-Dimethylaniline + H]⁺
214.12 108.06 C₈H₁₀N [Phenol radical cation]⁺
214.12 199.10 CH₃ Loss of a methyl radical

The primary fragmentation would likely be the cleavage of the central C-N bond, leading to ions corresponding to the protonated 3,5-dimethylaniline moiety (m/z 122.09) or the radical cation of the aminophenol portion. Subsequent loss of methyl radicals from these fragments would also be expected. Analyzing these pathways provides definitive evidence for the structure and connectivity of the molecule.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. In a materials context, this information is vital for determining processing parameters and the operational limits of a substance.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions.

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum provides the melting temperature (T_m), while the area under the peak is proportional to the enthalpy of fusion (ΔH_f). For instance, a study on o-aminophenol showed a sharp endothermic inflection at 176.07 °C, corresponding to its melting temperature. researchgate.net The presence of multiple endothermic or exothermic peaks prior to melting could indicate the existence of different polymorphic forms or the occurrence of phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is primarily used to evaluate the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose. The resulting TGA curve would show a stable mass until the onset of decomposition, followed by a significant mass loss. The onset temperature of decomposition (T_onset) is a key indicator of the material's thermal stability. A study on o-aminophenol demonstrated an increase in the onset of thermal degradation and the maximum thermal decomposition temperature after certain treatments, indicating enhanced thermal stability. researchgate.net

Illustrative Thermal Analysis Data for o-Aminophenol

Thermal Analysis TechniqueParameterValue
DSCMelting Temperature (T_m)176.07 °C
TGAOnset of Thermal Degradation (T_onset)> 200 °C (typical for aminophenols)

This data is for o-aminophenol and is presented for illustrative purposes. researchgate.netresearchgate.net

By combining the insights from these advanced spectroscopic and analytical techniques, a comprehensive understanding of the structural and thermal properties of this compound can be achieved, which is essential for its potential applications in materials science.

Computational and Theoretical Chemistry Studies of 4 3,5 Dimethylphenyl Amino Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular Orbital Analysis, Electrostatic Potentials, and Fukui Functions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 4-((3,5-Dimethylphenyl)amino)phenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can offer significant insights.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and amino groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic rings, suggesting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, the oxygen of the hydroxyl group and the nitrogen of the amino group are expected to be the most electron-rich centers. researchgate.netnih.gov Regions of positive potential (blue) highlight electron-deficient areas, susceptible to nucleophilic attack, likely around the hydrogen atoms of the hydroxyl and amino groups. researchgate.netnih.gov

Fukui Functions: Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis can pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical reactions, providing a more refined picture of reactivity than ESP maps alone. ymerdigital.com

Table 1: Hypothetical DFT-Calculated Properties for this compound
PropertyCalculated ValueInterpretation
HOMO Energy-5.2 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates ability to accept electrons.
HOMO-LUMO Gap4.4 eVSuggests moderate kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis, Intermolecular Interactions, and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single, often isolated, molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time.

MD simulations of this compound can reveal its conformational landscape by exploring the rotational freedom around the carbon-nitrogen and carbon-oxygen single bonds. This analysis helps to identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in the presence of explicit solvent molecules (e.g., water or an organic solvent), MD can shed light on how the solvent influences the conformational preferences and the accessibility of different reactive sites. Such simulations are also crucial for understanding intermolecular interactions, such as hydrogen bonding patterns between molecules of this compound or with solvent molecules, which can significantly impact its bulk properties.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. orientjchem.orgasianpubs.org By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. asianpubs.org Discrepancies between predicted and experimental shifts can also highlight the presence of specific conformational or electronic effects. nih.govnih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. researchgate.net These calculations can help in the assignment of the various absorption bands in the experimental spectra to specific vibrational modes of the molecule, such as the O-H and N-H stretching vibrations, and the various aromatic C-C and C-H vibrations. researchgate.netresearchgate.net

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.nettandfonline.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the aromatic rings. nih.govnih.gov

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
Spectroscopic ParameterPredicted ValueAssignment/Interpretation
¹H NMR Chemical Shift (Phenolic -OH)8.5 ppmDeshielded due to hydrogen bonding and aromatic ring current.
¹³C NMR Chemical Shift (C-OH)155 ppmTypical for a phenolic carbon.
IR Vibrational Frequency (O-H stretch)3400 cm⁻¹Characteristic of a hydroxyl group.
UV-Vis λmax290 nmAscribed to a π-π* transition in the phenolic ring.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations and Catalytic Cycles

Computational chemistry can be used to model the entire course of a chemical reaction, providing valuable information about its mechanism and kinetics. For this compound, this could involve studying its synthesis, for example, through the reduction of a corresponding nitro compound, or its potential metabolic pathways.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. nih.gov The calculation of the energy of the transition state allows for the determination of the activation energy of the reaction, which is a key factor in its rate. This type of analysis can help in optimizing reaction conditions or in understanding the biochemical transformations the molecule might undergo. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. plos.org For a series of related aminophenol derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or even biological activity, based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. While the development of a robust QSPR model requires a dataset of compounds with known properties, it can be a powerful tool for the predictive design of new molecules with desired characteristics. ymerdigital.com

Reactivity and Reaction Mechanisms Involving 4 3,5 Dimethylphenyl Amino Phenol

Electrochemical Behavior and Redox Processes of the Amino-Phenol System

The electrochemical characteristics of 4-((3,5-Dimethylphenyl)amino)phenol are dictated by the presence of both the electron-donating amino and hydroxyl groups. These groups make the molecule susceptible to oxidation reactions. While direct electrochemical studies on this compound are not extensively documented, its behavior can be inferred from studies on similar compounds like p-aminophenol (4-aminophenol) and its N-aryl substituted derivatives. The oxidation process is generally complex, involving the transfer of electrons and protons to form various intermediates.

The general consensus for the electrochemical oxidation of p-aminophenol derivatives is a multi-step process. The initial step is the oxidation of the aminophenol to a radical cation. This intermediate can then undergo further oxidation or participate in coupling reactions. The final oxidation product is typically a quinoneimine. The presence of the 3,5-dimethylphenyl group on the nitrogen atom is expected to influence the redox potential and the stability of the intermediates due to its electronic and steric effects.

Cyclic Voltammetry, Chronoamperometry, and Coulometry Studies

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of aminophenols. For p-aminophenol, CV studies in various media typically show a quasi-reversible redox couple. In non-aqueous media, two distinct redox couples are often observed, corresponding to a two-step one-electron transfer process. The first oxidation peak (A1) is attributed to the formation of a radical cation intermediate, while the second peak (A2) corresponds to the formation of a dication.

The electrochemical behavior of p-aminophenol and its derivatives is highly dependent on the experimental conditions, such as the solvent, pH, and the nature of the electrode. For instance, the oxidation of p-aminophenol can lead to the formation of a polymeric film on the electrode surface, a process known as electropolymerization.

Metal Complexation and Coordination Chemistry of this compound

Spectroscopic and Computational Analysis of Metal-Ligand Interactions and Bonding Modes

The interaction of this compound and similar aminophenol derivatives with metal ions has been a subject of significant research, primarily through spectroscopic techniques and computational modeling. These studies provide critical insights into the coordination chemistry, bonding modes, and the electronic and geometric structures of the resulting metal complexes.

Infrared (IR) spectroscopy is a fundamental tool for elucidating the bonding between aminophenol-based ligands and metal centers. In the free ligand, characteristic bands corresponding to the phenolic ν(O–H) and amine ν(N–H) stretching vibrations are observed. For instance, in 4-aminophenol (B1666318), these bands appear around 3338 cm⁻¹ and 3282 cm⁻¹, respectively. nih.gov Upon complexation with a metal ion, the involvement of the hydroxyl and amino groups in coordination is often indicated by shifts in these vibrational frequencies. researchgate.netorientjchem.org A shift in the ν(C=N) stretching frequency in Schiff base derivatives of aminophenols also confirms the participation of the azomethine nitrogen in metal coordination. orientjchem.org The appearance of new bands in the far-IR region, attributable to M-O and M-N vibrations, further corroborates the formation of the metal-ligand bonds. orientjchem.org

Electronic spectra (UV-Vis) provide information about the geometry of the resulting metal complexes. The electronic spectral data of various transition metal complexes with ligands derived from o-aminophenol have suggested geometries such as square-planar for Ni(II) and octahedral for Cr(III) and Fe(III) complexes. researchgate.net Similarly, octahedral geometries have been proposed for complexes of Cu(II) and Co(II) with Schiff bases derived from o-aminophenol. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for a deeper understanding of metal-ligand interactions. DFT calculations allow for the optimization of the geometric structures of metal complexes and the analysis of their electronic properties. nih.govmdpi.com These studies can predict bond lengths, bond angles, and the distribution of electron density within the molecule. For example, DFT has been used to model the structure of a Cu(II) complex, revealing the coordination environment around the copper center, including bond distances to the coordinating nitrogen and oxygen atoms. mdpi.com

Furthermore, computational analyses like molecular docking are employed to predict the binding interactions of these complexes with biological macromolecules, such as DNA. nih.govresearchgate.net These studies can identify key binding modes and the amino acid residues involved in the interaction. frontiersin.org The analysis of frontier molecular orbitals (HOMO and LUMO) through computational methods provides insights into the chemical reactivity and the electronic transitions occurring within the complexes. mdpi.comresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap often indicating higher reactivity. researchgate.net

Interactive Data Table: Spectroscopic Data for Aminophenol-based Ligands and their Metal Complexes

Compound/ComplexSpectroscopic TechniqueKey ObservationInterpretationReference
4-AminophenolFT-IRν(O-H) at 3338 cm⁻¹, ν(N-H) at 3282 cm⁻¹Characteristic stretching vibrations of the free ligand. nih.gov
o-Aminophenol Schiff base Ni(II) complexElectronic SpectraConsistent with square-planar geometrySuggests a specific coordination arrangement around the Ni(II) ion. researchgate.net
o-Aminophenol Schiff base Cr(III) & Fe(III) complexesElectronic SpectraConsistent with octahedral geometryIndicates a six-coordinate environment around the metal centers. researchgate.net
Metal complexes with Schiff base of 2-aminophenolFT-IRShift in ν(C=N) bandConfirms coordination through the azomethine nitrogen. orientjchem.org
Metal complexes with Schiff base of 2-aminophenolFT-IRNew bands in far-IR regionAssigned to M-O and M-N vibrations, confirming coordination. orientjchem.org

Photochemical Transformations and Light-Induced Reactivity Studies

The photochemical behavior of aminophenol derivatives, including those structurally related to this compound, has been explored, particularly in the context of their potential applications in photodynamic therapy and as photo-controlled releasing agents.

Research has demonstrated that certain N-nitroso-4-aminophenol derivatives can undergo photoinduced release of nitric oxide (NO). rsc.org Nitric oxide is a critical signaling molecule in various physiological processes, and its controlled release is of significant therapeutic interest. In these systems, the aminophenol scaffold is part of a larger molecule designed to absorb light and subsequently trigger the cleavage of the N-N bond to release NO. The efficiency of this process can be enhanced by incorporating a fluorescent dye structure that acts as a light-harvesting antenna. rsc.org

An innovative approach involves the use of polymer nanoparticles doped with both an N-nitroso-4-aminophenol derivative and a photosensitizer, such as an Iridium(III) complex. rsc.org Upon photoirradiation at specific wavelengths, the Ir(III) complex becomes excited and initiates an intermolecular photoredox reaction. This reaction leads to the release of NO from the N-nitroso-4-aminophenol derivative within the nanoparticle. This system allows for the spatiotemporal control of NO release in an aqueous environment, which is crucial for biological applications. rsc.org

Studies on the interaction of 4-aminophenol Schiff base derivatives with DNA have also revealed photo-induced effects. nih.gov Upon binding to DNA, changes in the absorption spectra of these compounds are observed, such as hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to longer wavelengths). nih.gov These spectral changes upon irradiation in the presence of DNA suggest a photo-induced interaction, highlighting the potential of these compounds as agents for phototherapeutic applications. The observed hyperchromism and red shifts are indicative of strong interactions between the Schiff base and the DNA molecule, which can be influenced by light. nih.gov

Interactive Data Table: Photochemical Properties of Aminophenol Derivatives

Compound SystemExperimental ConditionObservationImplicationReference
N-methyl-N-nitroso-4-aminophenol with Ir(III) complex in polymer dotsPhotoirradiation (400-460 nm)Release of nitric oxide (NO)Potential for photocontrolled NO-releasing systems for therapeutic use. rsc.org
4-Aminophenol Schiff base derivatives (S-1, S-2, S-3, S-5) with DNAUV-Vis SpectroscopyHyperchromismIndicates strong interaction with DNA, potentially light-influenced. nih.gov
4-Aminophenol Schiff base derivative (S-4) with DNAUV-Vis SpectroscopyHypochromic effectSuggests a different mode of interaction with DNA compared to other derivatives. nih.gov
4-Aminophenol Schiff base derivatives (S-2, S-3, S-4) with DNAUV-Vis SpectroscopyBathochromic shift (red shift)Indicates a change in the electronic environment of the compound upon binding to DNA. nih.gov

Derivatization Strategies and Structure Reactivity Relationships in 4 3,5 Dimethylphenyl Amino Phenol Derivatives

Systematic Functionalization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group in 4-((3,5-Dimethylphenyl)amino)phenol is a prime site for modification through etherification and esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, lipophilicity, and metabolic stability.

Etherification: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide intermediate. This nucleophilic intermediate then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and minimizing side reactions, such as N-alkylation.

Esterification: Ester derivatives are readily prepared by reacting the phenolic hydroxyl group with acylating agents like acid chlorides or acid anhydrides in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. For instance, the reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. These ester linkages can serve as prodrug moieties, which can be hydrolyzed in vivo to release the active phenolic compound.

Below is a representative table of potential ether and ester derivatives of this compound, along with their expected properties.

Derivative Functionalization Reagents Expected Change in Properties
4-((3,5-Dimethylphenyl)amino)-1-methoxybenzeneEtherificationCH3I, K2CO3Increased lipophilicity, potential for altered metabolic profile.
4-((3,5-Dimethylphenyl)amino)-1-ethoxybenzeneEtherificationCH3CH2Br, NaHFurther increase in lipophilicity compared to the methoxy (B1213986) derivative.
4-((3,5-Dimethylphenyl)amino)phenyl acetateEsterificationAcetyl chloride, PyridineProdrug potential, improved formulation characteristics.
4-((3,5-Dimethylphenyl)amino)phenyl benzoateEsterificationBenzoyl chloride, TriethylamineIncreased steric bulk and lipophilicity, potential for altered receptor binding.

This table presents hypothetical derivatives for illustrative purposes based on common organic reactions.

Modifications of the Amino Nitrogen (e.g., Alkylation, Acylation) and the Phenyl Moieties

The secondary amino nitrogen and the two phenyl rings of this compound offer additional avenues for structural diversification.

Modification of Phenyl Moieties: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing amino and hydroxyl (or derivatized) groups will govern the position of the new substituents. For instance, nitration would be expected to occur at the positions ortho and para to the activating amino and hydroxyl groups.

A study on the synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives provides insight into the reactivity of the amino group. In this research, various aldehydes were condensed with 4-aminophenol to form imine linkages, demonstrating a common derivatization pathway for the amino functionality. fiveable.menih.govlibretexts.org

Investigation of Substituent Effects (Electronic, Steric) on Spectroscopic Signatures and Chemical Reactivity

The introduction of different substituents at various positions on the this compound scaffold allows for a systematic investigation of their electronic and steric effects on the molecule's properties.

Spectroscopic Signatures: The electronic nature of substituents can cause noticeable shifts in the UV-Vis absorption spectra. Electron-donating groups (EDGs) like methoxy or amino groups tend to cause a bathochromic (red) shift, moving the absorption maximum to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups typically induce a hypsochromic (blue) shift. In a study of 4-aminophenol Schiff base derivatives, the introduction of different substituents led to observable hyperchromic (increase in absorption intensity) and bathochromic shifts in their spectral bands. fiveable.menih.govlibretexts.org In NMR spectroscopy, the chemical shifts of protons and carbons are also sensitive to the electronic environment, providing valuable information about the electron distribution within the molecule.

Chemical Reactivity: Steric hindrance, particularly from bulky substituents near the reactive centers (phenolic hydroxyl and amino nitrogen), can significantly impact reaction rates. For example, bulky ortho-substituents on the phenyl rings can hinder the approach of reagents to the amino or hydroxyl groups. The electronic effects of substituents also play a crucial role in reactivity. EDGs enhance the nucleophilicity of the amino and phenoxide groups, making them more reactive towards electrophiles. In contrast, EWGs decrease their nucleophilicity.

Synthesis and Characterization of Novel N-Arylaminophenol Scaffolds Bearing the (3,5-Dimethylphenyl)amino Group

The synthesis of novel N-arylaminophenol scaffolds containing the (3,5-dimethylphenyl)amino moiety can be achieved through various cross-coupling reactions. One prominent method is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine in the presence of a palladium catalyst. For instance, reacting 3,5-dimethylaniline (B87155) with a suitably substituted halophenol could yield a variety of novel N-arylaminophenol structures.

The characterization of these new scaffolds would involve a suite of analytical techniques. Mass spectrometry would confirm the molecular weight, while 1H and 13C NMR spectroscopy would elucidate the detailed molecular structure. Infrared (IR) spectroscopy would identify the characteristic functional groups, and X-ray crystallography could provide definitive information about the solid-state conformation of the molecule. For example, the characterization of N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide involved detailed analysis of its crystal structure, revealing key details about torsion angles and intermolecular hydrogen bonding. nih.gov

Development of Compound Libraries of this compound Derivatives for Academic Screening

The creation of compound libraries based on the this compound scaffold is a powerful strategy for discovering new bioactive molecules. Combinatorial chemistry techniques, such as parallel synthesis and split-and-pool synthesis, can be employed to rapidly generate a large number of diverse derivatives. numberanalytics.com

Library Design: A well-designed library would systematically explore a range of substituents on both the phenolic and amino functionalities, as well as on the aromatic rings. The selection of building blocks would aim to cover a broad chemical space, varying in properties like size, polarity, and hydrogen bonding capacity.

Screening: These libraries can then be subjected to high-throughput screening (HTS) against various biological targets to identify "hit" compounds with desired activities. Fragment-based screening, where smaller, less complex molecules are screened, can also be a valuable approach to identify key binding interactions that can be built upon to develop more potent compounds. The development of screening libraries often involves designing compounds that are free of pan-assay interference compounds (PAINS) to reduce the likelihood of false-positive results.

The synthesis of 4-amino-3,5-dimethylphenol (B131400) can be achieved through the nitration of 3,5-dimethylphenol (B42653) followed by catalytic hydrogenation, providing a key starting material for such library synthesis efforts.

Exploration of 4 3,5 Dimethylphenyl Amino Phenol in Advanced Chemical Applications Academic Perspective

Utilization as a Molecular Building Block in Complex Organic Synthesis and Fine Chemicals Manufacturing

The bifunctional nature of 4-((3,5-Dimethylphenyl)amino)phenol, possessing both a phenolic hydroxyl (-OH) and a secondary amino (-NH-) group, establishes it as a valuable molecular building block, or synthon, in multi-step organic synthesis. These two functional groups offer orthogonal reactivity, allowing for selective transformations at either site, which is a key principle in the efficient construction of complex molecular targets.

The synthesis of the parent compound itself can be achieved through modern cross-coupling methodologies. The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org In a plausible synthetic route, 4-iodophenol (B32979) or 4-bromophenol (B116583) could be coupled with 3,5-dimethylaniline (B87155) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine), and a base to yield the target diarylamine. wikipedia.orgrsc.org The Ullmann condensation, a copper-catalyzed alternative, represents another classical approach to forming the diarylamine linkage. organic-chemistry.org

As a building block, the compound's reactive sites can be engaged in numerous transformations:

Phenolic -OH Group: This group can undergo O-alkylation or O-acylation to introduce a wide variety of substituents. It can also be converted into a triflate, which serves as a leaving group for further cross-coupling reactions, enabling the construction of more elaborate structures.

Amino -NH- Group: The secondary amine is nucleophilic and can be acylated, alkylated, or used in further C-N coupling reactions. Its presence is crucial for defining the electronic properties of molecules derived from this scaffold.

The strategic application of this building block allows for the synthesis of a diverse range of fine chemicals, including potential pharmaceutical intermediates and precursors for functional dyes.

Table 1: Potential Synthetic Transformations Using this compound

Functional GroupReaction TypeReagents/ConditionsPotential Product Class
Phenolic -OHEtherification (Williamson)Alkyl halide, Base (e.g., K₂CO₃)Aryl Ethers
Phenolic -OHEsterificationAcyl chloride or anhydride, BasePhenyl Esters
Phenolic -OHConversion to TriflateTriflic anhydride, Pyridine (B92270)Aryl Triflates for Cross-Coupling
Amino -NH-N-AcylationAcyl chloride, BaseN-Aryl Amides
Amino -NH-N-AlkylationAlkyl halide, BaseTertiary Arylamines
Aromatic RingsElectrophilic Substitutione.g., NBS, NISHalogenated Derivatives

Integration into Advanced Materials Research and Polymer Science

The structural attributes of this compound make it a compelling candidate for the design of advanced materials and polymers with specific, tailored properties.

The phenolic hydroxyl group provides a direct handle for polymerization. It can serve as an A-B type monomer, or be combined with other monomers, to create high-performance polymers. For instance, it could be used in nucleophilic aromatic substitution (SNAr) polymerization with activated dihaloarenes to produce poly(arylene ether)s.

The incorporation of the bulky 3,5-dimethylphenyl group is a recognized strategy in polymer chemistry to enhance the properties of the resulting macromolecules. This steric bulk can disrupt polymer chain packing, which typically leads to:

Increased Solubility: The reduced interchain interaction improves solubility in common organic solvents, which is a significant advantage for polymer processing and characterization. mdpi.com

Higher Glass Transition Temperature (Tg): The rigid, bulky side group restricts segmental motion of the polymer backbone, often resulting in materials with enhanced thermal stability.

Amorphous Morphology: The prevention of efficient packing favors the formation of amorphous materials over crystalline ones, which can be desirable for applications requiring optical transparency.

These properties are highly sought after for engineering plastics, membrane materials, and advanced composites. ontosight.ai

The diarylamine core of this compound is a well-established electron-donating moiety used extensively in materials for organic electronics. This functionality is a key component in hole-transporting materials (HTMs) and organic semiconductors. mdpi.com

By functionalizing the phenol (B47542) group, the molecule can be incorporated as a repeating unit in a conjugated polymer backbone. researchgate.netgoogle.com For example, conversion of the phenol to a triflate or a boronic ester would enable its participation in palladium-catalyzed cross-coupling polymerizations like Suzuki or Stille reactions. The resulting polymers would possess a π-conjugated backbone featuring electron-rich diarylamine units, making them suitable candidates for the active layer in:

Organic Field-Effect Transistors (OFETs): Where the material's ability to transport positive charge (holes) is paramount.

Organic Photovoltaics (OPVs): As the electron-donating component in the bulk heterojunction active layer. mdpi.com

Organic Light-Emitting Diodes (OLEDs): As a component in the hole-transport or emissive layer.

The dimethylphenyl group would again play a crucial role in ensuring good processability and film-forming properties for these electronically active polymers.

Application in Chemical Sensing and Probing Methodologies (Non-Biological Context)

While specific studies on this compound as a chemosensor are not documented, its molecular structure provides a foundation for the rational design of sensors for specific analytes.

A chemosensor typically consists of a receptor unit that selectively binds an analyte and a signaling unit (often a fluorophore or chromophore) that reports the binding event. The this compound scaffold contains a potential binding pocket involving the lone pairs of the amine nitrogen and the phenolic oxygen. This "N,O-pocket" could coordinate with certain metal ions.

To function as a sensor, the molecule would need to be chemically modified. A common strategy involves attaching a fluorophore to the aromatic ring. The binding of a target analyte, such as a heavy metal ion (e.g., Hg²⁺, Cu²⁺), to the N,O-pocket could induce a change in the electronic properties of the molecule, leading to a detectable optical response. nih.gov This response could manifest as:

Fluorescence Quenching: The analyte binding could trigger a photoinduced electron transfer (PET) process, quenching the fluorescence of the attached signaling unit.

Fluorescence Enhancement: The binding event could block an existing PET pathway, "turning on" the fluorescence.

The selectivity of such a sensor would be governed by the size and electronic nature of the binding site, which could be fine-tuned through further synthetic modification.

Table 2: Hypothetical Design of a Chemosensor

ComponentFunctionExample ModificationAnalyte Detection Mechanism
Receptor Analyte BindingThe inherent N,O-donor atoms of the core structureCoordination with metal ions
Signaling Unit Optical ResponseCovalent attachment of a fluorophore (e.g., NBD, Dansyl)Fluorescence quenching or enhancement upon ion binding
Modulator Fine-tune PropertiesAdditional substituents on the aromatic ringsAlter selectivity, sensitivity, and solubility

In the context of analytical chemistry, this compound serves as a model compound for method development. Its analysis would rely on standard chromatographic and spectroscopic techniques. Due to its aromatic nature and phenolic group, it would be readily detectable using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. sielc.com Its electrochemical activity, stemming from the oxidizable amine and phenol moieties, also makes it suitable for analysis by electrochemical detectors.

The detailed characterization of this molecule and its derivatives would employ:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and structure of the molecule.

Mass Spectrometry (MS): To determine its exact mass and fragmentation patterns.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the -OH and -NH functional groups.

Developing robust analytical methods for such diarylamine phenols is crucial for quality control in their synthesis and for studying their behavior and stability in materials science applications. sielc.com

Role as a Ligand, Organocatalyst, or Catalyst Precursor in Academic Catalysis Research

As of late 2024, a thorough review of academic literature reveals no specific studies focused on the application of this compound as a ligand, organocatalyst, or catalyst precursor in catalytic research. The scientific community has not yet published findings detailing its performance in these roles. However, the structural characteristics of the molecule, featuring a secondary amine, a phenolic hydroxyl group, and a sterically demanding N-aryl substituent, suggest a strong potential for its use in various catalytic systems. By examining the established catalytic activity of structurally analogous N-aryl aminophenols and diarylamines, we can infer the prospective applications and research directions for this compound.

The presence of both a Lewis basic amino group and an acidic phenolic proton makes this compound a prime candidate for a versatile ligand in transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers. The electronic properties and steric hindrance of the 3,5-dimethylphenyl group would play a crucial role in modulating the reactivity and selectivity of the metal center.

Research on other N-aryl aminophenol derivatives has demonstrated their effectiveness as ligands in cross-coupling reactions. For instance, aminophenols have been shown to facilitate both O-arylation and N-arylation reactions catalyzed by copper and palladium. nih.govacs.org In some cases, the aminophenol substrate itself can act as a ligand for the metal catalyst. nih.gov The specific substitution pattern on the N-aryl ring, such as the dimethyl groups in this compound, can influence the chemoselectivity of these reactions, favoring either N- or O-functionalization.

The general class of aminophenol-based ligands has seen broad application in the development of transition metal complexes for a range of catalytic transformations. derpharmachemica.com These ligands can support various metal oxidation states and play a role in redox-active catalysis, where the ligand itself participates in electron transfer processes. Given this precedent, this compound could potentially be used to synthesize novel metal complexes with unique catalytic properties for reactions such as alcohol oxidation or C-N bond formation. derpharmachemica.com

Beyond its role as a ligand, this compound possesses the necessary functional groups to act as an organocatalyst. The combination of a hydrogen-bond donating phenol and a hydrogen-bond accepting (or basic) amine allows for the activation of substrates through non-covalent interactions. This dual functionality is a hallmark of many successful organocatalysts. While no direct studies exist for this specific molecule, the broader class of diarylamines and phenols has been explored in organocatalytic transformations. nih.gov

The potential for this compound to serve as a catalyst precursor lies in its ability to be readily transformed into a more complex catalytic species. For example, it could be a building block for the synthesis of larger, more elaborate ligand scaffolds or immobilized on a solid support to create a heterogeneous catalyst.

To illustrate the potential catalytic utility of N-aryl aminophenol systems, the following table presents data from a study on the selective N-arylation of 3-aminophenol (B1664112) using a palladium-based catalyst. This highlights the high efficiency that can be achieved with related aminophenol substrates.

Aryl HalideProductYield (%)
4-Bromotoluene3-((4-Tolyl)amino)phenol95
4-Chloroanisole3-((4-Methoxyphenyl)amino)phenol92
1-Bromo-4-(trifluoromethyl)benzene3-((4-(Trifluoromethyl)phenyl)amino)phenol98
2-Bromopyridine3-(Pyridin-2-ylamino)phenol85
Data adapted from studies on the Pd-catalyzed N-arylation of 3-aminophenol. nih.gov

Future Directions and Emerging Research Avenues for 4 3,5 Dimethylphenyl Amino Phenol Research

The continued exploration of 4-((3,5-Dimethylphenyl)amino)phenol offers a rich landscape for innovative chemical research. Future investigations are poised to leverage cutting-edge technologies and methodologies to unlock new synthetic pathways, deepen mechanistic understanding, and discover novel applications for this versatile molecule and its derivatives.

Q & A

Q. How is thermal stability evaluated under varying experimental conditions?

  • Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 203°C. Isothermal studies (150°C, 24 hr) monitored via HPLC reveal <5% degradation. Arrhenius modeling predicts a shelf-life of >2 years at 25°C, validated by accelerated stability testing .

Q. Methodological Notes

  • Data Contradiction Analysis: Cross-validate spectral data with synthetic intermediates (e.g., 3,5-dimethylaniline) to rule out impurities .
  • Experimental Design: For stability studies, include controls (e.g., inert atmosphere vs. ambient) to isolate degradation mechanisms .
  • Advanced Instrumentation: Use microwave reactors for time-sensitive reactions and HRMS for unambiguous molecular confirmation .

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